Ethyl 2-chloro-6-methylbenzoate
Description
Overview of Benzoate (B1203000) Ester Chemistry and its Significance
Benzoate esters are derivatives of benzoic acid, formed through an esterification reaction with an alcohol. britannica.com This process, typically catalyzed by an acid, involves the replacement of the hydroxyl group of the carboxylic acid with an alkoxy group from the alcohol. britannica.com The general structure consists of a phenyl group attached to a carbonyl group, which is in turn bonded to an oxygen atom connected to an alkyl or aryl group.
The significance of benzoate esters is vast and varied. Many, like ethyl benzoate, possess pleasant, fruity odors and are consequently used in the fragrance and food industries. wikipedia.org Others serve as effective plasticizers, preservatives, and solvents in a range of industrial products. britannica.comcir-safety.org In the realm of organic synthesis, the ester group can be a protecting group for carboxylic acids or can be transformed into other functional groups through reactions like hydrolysis, transesterification, and reduction. libretexts.orgorganic-chemistry.org
Contextualization of Halogenated and Alkyl-Substituted Benzoates
The introduction of halogen and alkyl substituents onto the benzene (B151609) ring of a benzoate ester can dramatically alter its physical, chemical, and biological properties. Halogens, being electronegative, can influence the electron density of the aromatic ring and the reactivity of the ester group. For instance, studies on brominated benzoates have explored their role in microbial dechlorination processes. osti.gov
Rationale for Focused Investigation on Ethyl 2-chloro-6-methylbenzoate
This compound is a disubstituted benzoate ester with a chlorine atom at the ortho position and a methyl group at the other ortho position relative to the ester group. This specific substitution pattern creates steric hindrance around the carbonyl group, which can influence its reactivity in chemical transformations. The presence of both a halogen and an alkyl group offers a unique combination of electronic and steric effects, making it an interesting subject for synthetic and mechanistic studies. Its structural analogs have been investigated for various applications, suggesting that a detailed understanding of this specific compound is warranted.
Historical Trajectories and Current Research Landscape of Similar Chemical Motifs
The study of benzoate esters dates back to the 19th century with the work of chemists like Leopold Gmelin. britannica.com The development of synthetic methods, such as Fischer esterification, has been a cornerstone of organic chemistry. tcu.edu Historically, research focused on the synthesis and characterization of simple benzoate esters and their use in fragrances and as flavoring agents. pbworks.com
In recent decades, research has shifted towards more complex substituted benzoates due to their potential in various fields. For instance, halogenated aromatic compounds, including benzoates, are studied for their environmental impact and bioremediation. nih.gov There is also growing interest in developing more sustainable and efficient synthetic methods, such as using solid acid catalysts or microwave-assisted synthesis, for preparing these compounds. mdpi.comuwlax.edu Current research on analogs of substituted benzoates includes their potential as modulators of DNA methylation in cancer therapy and their role as intermediates in the synthesis of complex molecules. chiralen.comnih.gov The investigation into compounds like this compound is part of this broader trend of exploring the structure-property relationships of highly substituted aromatic compounds for novel applications.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-chloro-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKSBWBJTZVOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304470 | |
| Record name | Ethyl 2-chloro-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773139-06-3 | |
| Record name | Ethyl 2-chloro-6-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773139-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Chloro 6 Methylbenzoate and Its Analogues
Classical Esterification Techniques Applied to Ethyl 2-chloro-6-methylbenzoate Synthesis
The most traditional and widely practiced method for synthesizing esters like this compound is the Fischer-Speier esterification. This acid-catalyzed nucleophilic acyl substitution involves the reaction of the parent carboxylic acid, 2-chloro-6-methylbenzoic acid, with an excess of ethanol (B145695). byjus.commasterorganicchemistry.com
The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). quora.comyoutube.com The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. byjus.commasterorganicchemistry.com Ethanol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester. Finally, deprotonation of this intermediate by a weak base (like water or another molecule of alcohol) regenerates the acid catalyst and produces the final ester product. youtube.com
A critical aspect of the Fischer esterification is its reversible nature. masterorganicchemistry.com To drive the reaction equilibrium towards the formation of the ester, it is essential to either use a large excess of one of the reactants, typically the alcohol which can also serve as the solvent, or to actively remove the water formed during the reaction. byjus.commasterorganicchemistry.com Techniques for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents. masterorganicchemistry.com For analogous, sterically hindered substrates like 2,6-dimethoxybenzoic acid, refluxing with absolute ethanol in the presence of a catalytic amount of sulfuric acid has proven effective. mdpi.comresearchgate.net
Table 1: Classical Fischer-Speier Esterification
| Reactants | Catalyst | Key Conditions | Purpose of Conditions |
|---|---|---|---|
| 2-chloro-6-methylbenzoic acid, Ethanol | Sulfuric Acid | Reflux temperature, Excess ethanol | To overcome activation energy and drive equilibrium forward |
| Benzoic acid, Ethanol | Sulfuric Acid | Heating, Monitored by thin-layer chromatography | To accelerate the reaction and track its progress |
| 2,6-dimethoxybenzoic acid, Ethanol | Sulfuric Acid | Refluxing in absolute ethanol | To ensure anhydrous conditions and favor ester formation |
Novel and Green Chemistry Approaches in the Synthesis of this compound
In response to the growing need for sustainable chemical processes, novel and green chemistry approaches have been developed for ester synthesis. These methods aim to reduce waste, minimize energy consumption, and utilize more environmentally benign reagents and catalysts.
Catalytic Strategies for Enhanced Synthesis of this compound
Modern synthetic chemistry has introduced a variety of advanced catalysts that offer higher efficiency, selectivity, and reusability compared to traditional mineral acids.
Solid Acid Catalysts: A significant advancement in green esterification is the replacement of corrosive and difficult-to-recycle mineral acids with solid acid catalysts. mdpi.com These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, minimizing waste and allowing for their reuse. Examples include:
Modified Clays: Montmorillonite K10 clay, activated with orthophosphoric acid, has been shown to be an effective catalyst for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org
Mixed Metal Oxides: Zirconium/Titanium (Zr/Ti) solid acid catalysts have demonstrated high activity in the esterification of various benzoic acids with methanol (B129727). mdpi.com
Supported Heteropolyacids: Heteropolyacids, such as phosphotungstic acid supported on mesoporous silica (B1680970) (like MCM-41), exhibit high acidity and catalytic activity in esterification reactions. iupac.org
Zeolites: Nanoporous natural zeolites in their hydrogen form (e.g., H-CL, H-MOR) have been used as catalysts for the synthesis of ethyl 4-nitrobenzoate, a structurally related compound. scirp.orgresearchgate.net
Microwave-Assisted Catalysis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ajrconline.org In ester synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields. uwlax.educibtech.org This is due to the efficient and uniform heating of the reaction mixture. cibtech.org Expandable graphite (B72142) pre-treated with sulfuric acid has been used as a catalyst for the microwave-assisted synthesis of ethyl benzoate (B1203000), achieving a yield of 80.1% in 1.5 hours. cibtech.org The synergy between solid acid catalysts and microwave irradiation presents a promising green methodology for the synthesis of esters like this compound. scirp.orgresearchgate.net
Table 2: Novel Catalytic Strategies for Ester Synthesis
| Catalytic System | Substrates | Key Advantages |
|---|---|---|
| Phosphoric acid-modified Montmorillonite K10 | Substituted benzoic acids, Alcohols | Solvent-free conditions, Reusable catalyst |
| Zr/Ti Solid Acid | Benzoic acids, Methanol | High catalytic activity, Heterogeneous |
| Expandable Graphite / H₂SO₄ | Benzoic acid, Ethanol | Microwave-assisted, Rapid reaction, High yield |
| Natural Zeolites (H-form) | 4-nitrobenzoic acid, Ethanol | Heterogeneous, Can be combined with MW or US |
| Palladium Catalyst | 3-chloro-2-iodotoluene, CO, Methanol | Forms the methyl ester via carbonylation |
Solvent-Free and Environmentally Conscious Methodologies for Ester Formation
Eliminating organic solvents is a primary goal of green chemistry. Several innovative solvent-free methods have been developed for esterification.
Mechanochemical Synthesis: High-speed ball milling (HSBM) allows for solvent-free esterification at room temperature. This mechanochemical approach can produce esters in high yields within minutes of grinding, using systems like I₂/KH₂PO₂. rsc.orgnih.gov
Surfactant-Catalyzed Synthesis: Dodecylbenzene sulfonic acid (DBSA) and its copper salt (CDBS) can act as surfactant-catalysts, enabling the esterification of various carboxylic acids and alcohols at room temperature without any solvent. rsc.orgpsu.edu
Solid-Phase Catalysis: As mentioned previously, the use of solid-supported Lewis acids like zinc chloride on silica gel (SiO₂/ZnCl₂) facilitates solvent-free esterification, which can be further enhanced by microwave irradiation. researchgate.net
These methods not only reduce environmental impact by avoiding solvent waste but can also offer benefits in terms of reaction speed, energy efficiency, and simplified product isolation.
Regioselective and Chemoselective Synthetic Routes to this compound
The synthesis of a specifically substituted molecule like this compound requires precise control over the placement of functional groups (regioselectivity) and the selective reaction of one functional group in the presence of others (chemoselectivity).
Regioselective Synthesis: The substitution pattern of this compound is determined by the synthesis of its precursor, 2-chloro-6-methylbenzoic acid. An efficient and highly regioselective route to the corresponding methyl ester involves the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene. nih.gov In this process, a carbonyl group is selectively introduced at the position of the iodine atom, followed by esterification with methanol in the same pot. Subsequent transesterification would yield the desired ethyl ester. This method avoids potential issues with directing group effects in electrophilic aromatic substitution on toluene (B28343) derivatives.
Another strategy involves the regioselective functionalization of a di-substituted precursor. For instance, the selective reaction at one of two reactive sites on a dichlorinated pyridine (B92270) derivative has been demonstrated, where amination occurs selectively at the C-2 position, while thiolate addition can be directed to either the C-2 or C-8 position depending on the reaction conditions. acs.orgacs.org Such principles of regiocontrol are applicable to the synthesis of specifically substituted benzoates.
Chemoselective Esterification: When a starting material contains multiple reactive functional groups, chemoselective esterification of the carboxylic acid is necessary. For example, if a molecule contained both a carboxylic acid and a more reactive functional group, the other group might need to be protected. However, Fischer esterification is generally chemoselective for carboxylic acids in the presence of less reactive groups under acidic conditions.
For molecules containing both alcohol and phenol (B47542) hydroxyls, the Mitsunobu reaction provides a method for chemoselective esterification, typically favoring the reaction at the less acidic alcohol hydroxyl. nih.gov Furthermore, specific catalysts can impart chemoselectivity. Boric acid, for instance, has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids in the presence of other carboxylic acids. researchgate.net These strategies allow for the synthesis of complex molecules without the need for extensive protection-deprotection steps.
Purification and Isolation Techniques in the Synthesis of this compound
After the synthesis, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. A multi-step purification protocol is typically employed.
Neutralization and Extraction: The first step often involves neutralizing the acidic catalyst. The reaction mixture is typically diluted with water and extracted with an organic solvent immiscible with water, such as diethyl ether or dichloromethane. mdpi.com The organic layer is then washed with a basic aqueous solution, like sodium bicarbonate or sodium carbonate, to remove any remaining acidic catalyst and unreacted 2-chloro-6-methylbenzoic acid. mdpi.comumkc.edu This is followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of water dissolved in the organic phase.
Drying: The collected organic layer is dried over an anhydrous inorganic salt, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water. mdpi.com The drying agent is then removed by filtration.
Solvent Removal: The solvent is removed from the dried organic phase, usually under reduced pressure using a rotary evaporator.
Final Purification: The resulting crude ester can be purified by one or more of the following techniques:
Distillation: For liquid esters, vacuum distillation is a common and effective method for purification, separating the desired product based on its boiling point. quora.com This is particularly useful for removing non-volatile impurities. google.com
Column Chromatography: This technique is highly effective for separating the ester from impurities with similar boiling points. The crude product is passed through a column of stationary phase (e.g., silica gel), and a solvent system (eluent) is used to move the components at different rates. researchgate.net
Recrystallization: If the ester is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent is an excellent method for achieving high purity. orgsyn.org
The choice of purification method depends on the physical properties of the ester and the nature of the impurities present. The progress of the purification is often monitored by techniques like Thin-Layer Chromatography (TLC).
Mechanistic Investigations of Reactions Involving Ethyl 2 Chloro 6 Methylbenzoate
Reaction Mechanisms of Ester Hydrolysis and Transesterification of Ethyl 2-chloro-6-methylbenzoate
The ester functionality in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification. These reactions can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis and Transesterification:
The mechanism for acid-catalyzed transesterification is analogous. wikipedia.orgucla.edu Instead of water, an alcohol molecule (R'-OH) acts as the nucleophile. The reaction proceeds through a similar tetrahedral intermediate, and after proton transfers, ethanol (B145695) is eliminated, resulting in a new ester. The reaction is driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. wikipedia.org
Base-Promoted Hydrolysis:
In the presence of a strong base, such as hydroxide (B78521), the hydrolysis of this compound occurs via a different, irreversible mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. researchgate.net This intermediate then collapses, expelling the ethoxide ion as the leaving group to form 2-chloro-6-methylbenzoic acid. The ethoxide ion subsequently deprotonates the carboxylic acid in a fast, irreversible acid-base reaction to form a carboxylate salt and ethanol. researchgate.net
The rate of alkaline hydrolysis of substituted benzoates is sensitive to the electronic effects of the substituents on the benzene (B151609) ring. Kinetic studies on various substituted phenyl benzoates have shown that electron-withdrawing groups enhance the rate of hydrolysis by stabilizing the developing negative charge in the transition state leading to the tetrahedral intermediate. rsc.orgresearchgate.netresearchgate.net Conversely, electron-donating groups decrease the reaction rate.
| Catalyst | Mechanism Steps | Key Intermediate | Reversibility |
| Acid | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer.4. Elimination of alcohol. | Protonated tetrahedral intermediate | Reversible |
| Base | 1. Nucleophilic attack by hydroxide.2. Formation of tetrahedral intermediate.3. Elimination of alkoxide leaving group.4. Deprotonation of carboxylic acid. | Tetrahedral intermediate | Irreversible |
Nucleophilic Aromatic Substitution Pathways of the Chloro-Substituted Aromatic Ring in this compound
The chloro substituent on the aromatic ring of this compound can be replaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of the electron-withdrawing ethyl ester group.
The most common mechanism for SNAr is the addition-elimination mechanism. youtube.comyoutube.com In this pathway, the nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the ortho-ester group. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy for its formation. youtube.comyoutube.com In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substitution product.
For the SNAr reaction to proceed, the presence of a strong electron-withdrawing group, such as a nitro group or, in this case, an ester group, positioned ortho or para to the leaving group is generally required to stabilize the Meisenheimer complex. youtube.comlibretexts.org The ester group in this compound is ortho to the chloro substituent, which provides the necessary stabilization for the reaction to occur. The reaction rate is also influenced by the strength of the incoming nucleophile and the nature of the leaving group.
Electrophilic Aromatic Substitution Reactivity of this compound
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The regioselectivity and rate of this reaction are governed by the combined electronic and steric effects of the substituents already present on the ring. lumenlearning.comlibretexts.org In this compound, we have three substituents to consider: the chloro group, the methyl group, and the ethyl ester group.
Chloro Group: The chloro group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.orgcognitoedu.org However, due to its electronegativity, it is a deactivating group, making the ring less reactive towards electrophiles compared to benzene. lumenlearning.comlibretexts.org
Methyl Group: The methyl group is an ortho, para-director and an activating group. libretexts.orgyoutube.com It donates electron density to the ring through an inductive effect, thereby stabilizing the carbocationic intermediate (arenium ion) formed during the reaction. youtube.com
Ethyl Ester Group: The ethyl ester group is a meta-director and a deactivating group. cognitoedu.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the arenium ion intermediate at the ortho and para positions.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -CH₃ | 1 | Activating | Ortho, Para |
| -Cl | 2 | Deactivating | Ortho, Para |
| -COOEt | 6 | Deactivating | Meta |
Mechanistic Aspects of Methyl Group Functionalization in this compound
The methyl group attached to the aromatic ring can undergo functionalization, most commonly through free-radical halogenation. wikipedia.orglibretexts.org This reaction typically proceeds via a free-radical chain mechanism when initiated by UV light or a radical initiator. libretexts.orgchemguide.co.uk
The mechanism involves three main stages:
Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light to generate two halogen radicals. libretexts.orgchemguide.co.uk
Propagation: A halogen radical abstracts a hydrogen atom from the methyl group of this compound to form a benzylic radical and a hydrogen halide. This benzylic radical is resonance-stabilized by the adjacent benzene ring, making the benzylic hydrogens particularly susceptible to abstraction. The benzylic radical then reacts with another halogen molecule to form the halogenated product, (chloromethyl)benzene derivative, and a new halogen radical, which continues the chain reaction. libretexts.org
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two halogen radicals, a halogen radical and a benzylic radical, or two benzylic radicals. libretexts.org
The selectivity for substitution at the methyl group over the aromatic ring is achieved by using conditions that favor radical reactions (UV light) rather than electrophilic conditions (Lewis acid catalyst). libretexts.org Further functionalization of the newly introduced halogen can then be achieved through various nucleophilic substitution reactions.
Computational Mechanistic Elucidation of Key Transformations of this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions. nih.govbyu.edu For a molecule like this compound, computational methods can provide detailed insights into the transition state structures, reaction energy profiles, and the electronic factors governing reactivity and selectivity.
Applications in Studying this compound Reactions:
Ester Hydrolysis and Transesterification: DFT calculations can model the potential energy surfaces for both acid-catalyzed and base-promoted hydrolysis, identifying the structures of the tetrahedral intermediates and the transition states connecting them. This allows for the calculation of activation barriers, which can be correlated with experimentally observed reaction rates. acs.org
Nucleophilic Aromatic Substitution: Computational studies can be used to calculate the stability of the Meisenheimer complex formed during SNAr reactions. By modeling the transition state for the nucleophilic addition, the influence of the ortho-ester group on the reaction barrier can be quantified. nih.govnih.gov
Electrophilic Aromatic Substitution: For EAS reactions, computational models can predict the regioselectivity by calculating the relative energies of the different possible arenium ion intermediates. nih.gov Methods like calculating proton affinities at different ring positions can provide a reliable prediction of the most likely site of electrophilic attack. nih.gov Furthermore, analysis of the molecular orbitals and electrostatic potential maps can provide a visual representation of the electron density distribution in the molecule, highlighting the most nucleophilic sites.
Methyl Group Functionalization: The mechanism of free-radical halogenation can also be investigated computationally. The bond dissociation energy of the benzylic C-H bonds can be calculated to rationalize the selectivity of hydrogen abstraction. The stability of the resulting benzylic radical can also be assessed.
Recent advances in computational chemistry allow for the inclusion of solvent effects, providing a more accurate description of reaction mechanisms in solution. nih.gov While specific computational studies on this compound may be limited, the principles derived from studies on structurally similar substituted benzoates can be applied to understand its reactivity. acs.orgrsc.org
Advanced Spectroscopic Characterization and Computational Analysis of Ethyl 2 Chloro 6 Methylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ethyl 2-chloro-6-methylbenzoate
High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of this compound. The substitution pattern on the benzene (B151609) ring, with a chloro, a methyl, and an ethyl benzoate (B1203000) group, results in a unique set of chemical shifts and coupling constants for the aromatic protons.
The 1H-NMR spectrum is predicted to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group. The aromatic region would display a complex pattern due to the three adjacent protons. The methyl group on the ring will appear as a singlet.
The 13C-NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons will have shifts influenced by the electron-withdrawing chloro group and the electron-donating methyl group.
Predicted 1H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.10 - 7.40 | Multiplet |
| -OCH2CH3 | 4.30 - 4.40 | Quartet |
| Ar-CH3 | 2.30 - 2.40 | Singlet |
| -OCH2CH3 | 1.30 - 1.40 | Triplet |
Predicted 13C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 166.0 |
| C-Cl | 134.0 |
| C-COOEt | 132.0 |
| C-CH3 | 136.0 |
| Aromatic C-H | 128.0 - 131.0 |
| -OCH2CH3 | 61.5 |
| Ar-CH3 | 20.0 |
| -OCH2CH3 | 14.0 |
Advanced 2D-NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment
To unambiguously assign all proton and carbon signals, advanced 2D-NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the methylene and methyl protons of the ethyl group. It would also show correlations between the adjacent aromatic protons, helping to delineate the spin system on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals. The aromatic proton signals would also be correlated to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations. Key expected correlations would be between the methylene protons of the ethyl group and the carbonyl carbon, as well as the aromatic carbon to which the ester group is attached. The protons of the aromatic methyl group would show a correlation to the ortho and meta carbons. These correlations are vital for confirming the substitution pattern on the benzene ring.
Isotopic Labeling and NMR Spectral Interpretation
Isotopic labeling, particularly with 13C and 15N, is a powerful tool for enhancing NMR sensitivity and for specific structural elucidation, though it is more commonly applied to biomolecules. For a small molecule like this compound, isotopic labeling could be employed in specialized studies, for example, to probe reaction mechanisms or to aid in the assignment of complex spectra. The introduction of a 13C label at a specific position, such as the carbonyl carbon, would result in a significant enhancement of the corresponding signal in the 13C-NMR spectrum.
Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis of this compound
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Mechanisms
Under Electron Ionization (EI) , this compound is expected to produce a molecular ion peak [M]+. Due to the presence of chlorine, an [M+2]+ peak with an intensity of about one-third of the molecular ion peak is also expected, which is characteristic of compounds containing one chlorine atom. Common fragmentation pathways for esters under EI include the loss of the alkoxy group (-OCH2CH3) to form an acylium ion, and McLafferty rearrangement if a gamma-hydrogen is available. For aromatic esters, cleavage of the ester group is a dominant fragmentation pathway. youtube.com
Electrospray Ionization (ESI) is a softer ionization technique and would likely produce a protonated molecule [M+H]+ or adducts with solvent ions (e.g., [M+Na]+). Fragmentation in ESI is typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer. hmdb.ca
Tandem Mass Spectrometry (MS/MS) for Elucidating Molecular Architecture
Tandem mass spectrometry (MS/MS) of the [M+H]+ ion of this compound would provide further structural information. miamioh.edu The fragmentation would likely involve the neutral loss of ethylene (B1197577) (28 Da) from the ethyl group, or the loss of ethanol (B145695) (46 Da). Fragmentation of the aromatic ring could also occur, leading to the loss of CO (28 Da) or HCl (36 Da). The precise fragmentation pattern would help to confirm the connectivity of the atoms within the molecule.
Predicted Key Fragments in the Mass Spectrum of this compound (EI)
| m/z | Identity |
| 198/200 | [M]+ |
| 170/172 | [M - C2H4]+ |
| 153/155 | [M - OCH2CH3]+ |
| 139 | [M - Cl - C2H4]+ |
| 125 | [C7H6O2]+ |
| 91 | [C7H7]+ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.
The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm-1. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm-1 region. Aromatic C-H stretching vibrations are expected above 3000 cm-1, while the C-Cl stretching vibration will be found in the lower frequency region, typically between 600 and 800 cm-1.
The Raman spectrum will also show these vibrational modes, but with different relative intensities. The aromatic ring vibrations are often strong in the Raman spectrum. For instance, the symmetric breathing mode of the benzene ring is a characteristic Raman band. ias.ac.in The C=O stretch is also observable in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm-1) |
| Aromatic C-H stretch | 3050 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=O stretch (ester) | 1720 - 1740 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-O stretch (ester) | 1100 - 1300 |
| C-Cl stretch | 600 - 800 |
UV-Vis Spectroscopy and Electronic Transitions in this compound
The electronic absorption spectrum of an organic molecule, observed through UV-Vis spectroscopy, provides critical insights into its electronic structure and the types of electronic transitions occurring upon absorption of ultraviolet or visible light. For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electrons of the benzene ring.
Theoretical Framework and Predicted Spectral Data
Due to the absence of specific experimental UV-Vis spectra for this compound in available literature, Time-Dependent Density Functional Theory (TD-DFT) calculations serve as a powerful predictive tool. These computational methods can estimate the absorption maxima (λmax) and the corresponding molar absorptivity (ε), which are characteristic of the molecule's electronic transitions.
The primary electronic transitions anticipated for this compound are π → π* transitions, which are characteristic of aromatic systems. The benzene ring itself exhibits characteristic absorption bands, which are modified by the presence of substituents. In this case, the chloro, methyl, and ethyl ester groups attached to the benzene ring will influence the energy of the molecular orbitals and, consequently, the wavelengths of these transitions.
The chloro and methyl groups at the ortho positions relative to the ester group introduce steric hindrance, which can affect the planarity of the molecule. This steric strain may disrupt the conjugation between the carbonyl group of the ester and the benzene ring, potentially leading to a hypsochromic (blue) shift in the absorption bands compared to a planar analog.
A hypothetical UV-Vis data table, based on computational predictions for this compound dissolved in a common organic solvent like ethanol or cyclohexane, is presented below. These values are illustrative and would require experimental verification.
| Predicted Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| π → π* (Primary) | ~210 | ~8,000 | Ethanol |
| π → π* (Secondary) | ~275 | ~1,000 | Ethanol |
It is important to note that computational predictions are highly dependent on the chosen functional and basis set. For more accurate predictions, advanced functionals and basis sets that account for solvent effects would be employed.
X-ray Crystallography and Solid-State Structural Analysis of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the crystallographic databases, we can infer its likely solid-state conformation by examining related structures and considering the steric and electronic effects of its substituents.
Comparative Structural Analysis
A relevant comparison can be made with the crystal structure of ethyl 2,6-dimethoxybenzoate. In this molecule, the two methoxy (B1213986) groups ortho to the ethyl ester group create significant steric hindrance, forcing the ester group to be nearly perpendicular to the plane of the aromatic ring. This conformation minimizes steric repulsion but also reduces electronic conjugation between the carbonyl group and the benzene ring.
Given the similar ortho-disubstituted pattern in this compound, a comparable non-planar conformation is expected. The chloro and methyl groups, while different in size and electronic properties from methoxy groups, would still exert considerable steric pressure on the ethyl ester group.
Predicted Crystallographic Parameters
Based on computational modeling and comparison with analogous structures, a predicted set of crystallographic parameters for this compound is presented below. These values are hypothetical and await experimental confirmation.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 8.0 - 9.5 |
| b (Å) | 10.0 - 12.0 |
| c (Å) | 11.0 - 13.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 1300 |
| Z | 4 |
Key structural features that would be of interest in an experimental crystal structure include the dihedral angle between the plane of the benzene ring and the ester group, as well as the bond lengths and angles around the substituted carbon atoms. These parameters would provide quantitative insight into the degree of steric strain and its impact on the molecular geometry.
Synergistic Application of Spectroscopic Data with Computational Chemistry for Comprehensive Characterization of this compound
The most powerful approach to elucidating the detailed structural and electronic properties of a molecule like this compound involves the synergistic use of multiple spectroscopic techniques and computational chemistry. This integrated approach allows for a more robust and comprehensive characterization than any single method could provide.
The Integrated Workflow
An ideal investigation would commence with the synthesis and purification of this compound, followed by a suite of spectroscopic analyses. The experimental data obtained would then be compared with and interpreted through the lens of theoretical calculations.
Experimental Data Acquisition : This would involve recording the UV-Vis spectrum to determine electronic transition energies, as well as obtaining other spectra such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the molecular structure and connectivity. For a definitive solid-state structure, single crystals would be grown and subjected to X-ray diffraction analysis.
Computational Modeling : Concurrently, the molecule would be modeled using computational chemistry software. Geometry optimization using Density Functional Theory (DFT) would yield the most stable conformation of the molecule in the gas phase. This optimized geometry would provide theoretical bond lengths, bond angles, and dihedral angles.
Synergistic Analysis :
The predicted vibrational frequencies from DFT calculations would be correlated with the experimental IR spectrum to assign specific vibrational modes.
The predicted NMR chemical shifts would be compared with the experimental NMR spectra to aid in the assignment of protons and carbons.
The predicted UV-Vis spectrum from TD-DFT calculations would be matched with the experimental spectrum to identify and characterize the electronic transitions.
The computationally optimized molecular geometry would be compared with the experimental X-ray crystal structure to understand the effects of crystal packing forces on the molecular conformation.
This iterative process of comparing experimental and computational results allows for a detailed and validated understanding of the molecule's properties. For instance, any discrepancies between the predicted and experimental UV-Vis spectra could point to specific solvent-solute interactions or limitations in the computational model, prompting further investigation.
In the absence of experimental data for this compound, this synergistic framework underscores the importance of computational chemistry in providing valuable predictive insights that can guide future experimental work.
Reactivity Profiles and Transformation Pathways of Ethyl 2 Chloro 6 Methylbenzoate
Reactions of the Ester Moiety: Hydrolysis, Transesterification, and Reduction
The ethyl ester group is a primary site for nucleophilic acyl substitution and reduction reactions. These transformations are fundamental in modifying the carboxyl functional group.
Hydrolysis: The ester can be cleaved to its constituent carboxylic acid and alcohol through hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.org Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by water. In base-promoted hydrolysis, also known as saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.orgsserc.org.uk The reaction with sodium hydroxide, for instance, initially yields sodium 2-chloro-6-methylbenzoate, which upon acidification, produces 2-chloro-6-methylbenzoic acid. quora.com
Transesterification: This process involves converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. ucla.edu For example, reacting Ethyl 2-chloro-6-methylbenzoate with an excess of methanol (B129727) and a catalytic amount of sulfuric acid would shift the equilibrium to produce mthis compound and ethanol (B145695). ucla.edu The use of a large excess of the new alcohol is crucial to drive the reaction to completion. libretexts.org
Reduction: The ester group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction of this compound with LiAlH₄, followed by an aqueous workup, yields (2-chloro-6-methylphenyl)methanol. orgosolver.com The reaction proceeds through an aldehyde intermediate which is further reduced in situ. masterorganicchemistry.com
Table 1: Summary of Reactions at the Ester Moiety
| Reaction Type | Reagents | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.) | 2-chloro-6-methylbenzoic acid |
| Base-Promoted Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 2-chloro-6-methylbenzoic acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | 2-chloro-6-methylbenzoyl R'-ester |
| Reduction | 1. LiAlH₄ 2. H₂O | (2-chloro-6-methylphenyl)methanol |
Reactions Involving the Aromatic Halogen: Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) of this compound
The chlorine atom attached to the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are known to be less reactive than the corresponding bromides and iodides, advancements in catalyst systems have made their use increasingly common. diva-portal.orgrsc.org
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, to form a biaryl compound. youtube.com The reaction requires a palladium catalyst and a base. youtube.comacs.org For an unreactive substrate like an aryl chloride, specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are necessary to facilitate the oxidative addition of the C-Cl bond to the palladium center. rsc.orguwindsor.ca The coupling of this compound with phenylboronic acid, for example, would yield ethyl 2-methyl-[1,1'-biphenyl]-6-carboxylate.
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. mdpi.comrsc.org The reaction is typically carried out in the presence of a palladium catalyst and a base. rsc.org The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors. diva-portal.org Due to the lower reactivity of aryl chlorides, these reactions often require higher temperatures or specialized catalysts and ligands to proceed efficiently. diva-portal.orgresearchgate.net
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic Sonogashira reaction uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The coupling of aryl chlorides can be challenging and may require higher temperatures and specific ligand systems. nih.govrsc.orgacs.org Copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts. rsc.org The reaction of this compound with an alkyne like phenylacetylene (B144264) would produce ethyl 2-methyl-6-(phenylethynyl)benzoate.
Table 2: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | General Product Structure |
|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Ethyl 2-methyl-6-(R)benzoate |
| Heck | R-CH=CH₂ | Ethyl 2-methyl-6-(alkenyl)benzoate |
| Sonogashira | R-C≡CH | Ethyl 2-methyl-6-(alkynyl)benzoate |
Reactions at the Aromatic Methyl Group: Oxidation, Halogenation, and Condensation Reactions
The benzylic methyl group is susceptible to oxidation and free-radical halogenation due to the stabilizing effect of the adjacent aromatic ring on reaction intermediates.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. stackexchange.comlibretexts.orglibretexts.org For this reaction to occur, the benzylic carbon must have at least one attached hydrogen. libretexts.orgpearson.com The oxidation of this compound would yield ethyl 2-carboxy-6-chlorobenzoate. Milder oxidation conditions could potentially lead to the formation of the corresponding aldehyde, ethyl 2-chloro-6-formylbenzoate.
Halogenation: Selective halogenation of the methyl group can be achieved under free-radical conditions, distinguishing it from electrophilic aromatic substitution on the ring. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN) is a standard method for benzylic bromination (the Wohl-Ziegler reaction). researchgate.netorganic-chemistry.orgvedantu.commasterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical. The reaction of this compound with NBS would produce ethyl 2-(bromomethyl)-6-chlorobenzoate.
Condensation Reactions: While the methyl group itself is not typically reactive enough for direct condensation, its functionalization provides a route to such reactions. For instance, after oxidation of the methyl group to the corresponding aldehyde (ethyl 2-chloro-6-formylbenzoate), this aldehyde can participate in various condensation reactions, such as the aldol (B89426) condensation or the Wittig reaction, to form more complex molecular architectures.
Directed Lithiation and Other Organometallic Transformations of this compound
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses an organolithium reagent to deprotonate the position ortho to a directing metalation group (DMG). organic-chemistry.orguwindsor.ca
In this compound, both the chloro group and the ethyl ester group can act as DMGs, although the ester is also susceptible to nucleophilic attack by the organolithium reagent. The chloro group is a moderate directing group, while the ester functionality is a stronger one. organic-chemistry.orgharvard.edu The directing effect of these groups would favor lithiation at the C3 position, which is ortho to the chlorine atom. The steric hindrance from the adjacent methyl group might disfavor deprotonation at the C5 position. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new substituent at the C3 position with high regioselectivity.
Ring-Opening Reactions and Aromatic Dearomatization Strategies for this compound
Dearomatization reactions convert flat, aromatic compounds into three-dimensional, more saturated structures, which are valuable in synthetic chemistry. wikipedia.org These transformations are challenging because they require overcoming the resonance stabilization energy of the aromatic ring. rsc.orgrsc.org
Reductive Dearomatization: The Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) is a classic method. The outcome on a substituted benzene (B151609) is governed by the electronic nature of the substituents. The electron-withdrawing ester group would likely direct the reduction to produce a 1,4-dihydro derivative.
Oxidative Dearomatization: Phenols are more readily dearomatized under oxidative conditions. rsc.org While not a phenol (B47542), specific reagents could potentially effect an oxidative dearomatization.
Transition Metal-Mediated Dearomatization: Palladium-catalyzed dearomatization processes have been developed, often involving the formation of η³-benzyl palladium intermediates that can be functionalized. researchgate.netnih.gov
Photochemical Cycloadditions: Photochemically induced [2+2] or [4+2] cycloadditions with alkenes can lead to dearomatized bicyclic products. rsc.org
The specific pathway and feasibility of these reactions would depend heavily on the chosen reaction conditions and the interplay of the electronic and steric effects of the substituents on the aromatic ring.
Advanced Derivatives and Functionalization Strategies of Ethyl 2 Chloro 6 Methylbenzoate
Synthesis of Novel Esters and Amides from Ethyl 2-chloro-6-methylbenzoate
The ester functionality of this compound is a prime target for modification to generate novel esters and amides. These transformations, however, must contend with the steric hindrance imposed by the ortho-substituents (chloro and methyl groups), which can significantly impact reactivity.
Transesterification for Novel Ester Synthesis:
Transesterification is a fundamental reaction for converting one ester into another. For a sterically hindered substrate like this compound, this typically requires forcing conditions or specialized catalysts. Acid-catalyzed transesterification in a large excess of the desired alcohol can drive the equilibrium towards the new ester product. Alternatively, organometallic catalysts can facilitate this transformation under milder conditions. For example, the use of titanium or zirconium alkoxides can effectively catalyze the exchange of the ethyl group with more complex alcoholic moieties, including those containing additional functional groups or chiral centers.
Amide Synthesis:
The conversion of this compound to amides, known as aminolysis, is often challenging due to the low reactivity of the sterically hindered ester. chimia.chnih.gov Direct reaction with amines typically requires high temperatures and long reaction times, which can lead to side reactions.
Modern synthetic methods offer more efficient routes. For instance, base-promoted direct amidation can be effective. rsc.org The use of strong, non-nucleophilic bases can facilitate the reaction even with sterically demanding esters. rsc.org Another powerful approach involves the use of specific coupling agents or catalytic systems. For example, niobium(V) oxide has been shown to be an effective heterogeneous catalyst for the direct amidation of esters with various amines under solvent-free conditions. researchgate.net For particularly challenging transformations involving sterically hindered amines, alternative strategies such as the coupling of Grignard reagents to isocyanates may be considered as a workaround to the direct amidation of the ester. chimia.chnih.gov
| Product Type | Reagents and Conditions | Key Considerations |
| Novel Esters | High excess of new alcohol (R-OH), acid catalyst (e.g., H₂SO₄), heat; or organometallic catalyst (e.g., Ti(OR)₄). | Steric hindrance requires more forcing conditions than for unhindered esters. The choice of catalyst is crucial for milder reaction conditions. |
| Primary Amides | Ammonia (B1221849) or ammonia equivalent, potentially high pressure and temperature. | The low reactivity of the ester makes this a challenging transformation. |
| Secondary/Tertiary Amides | Primary or secondary amine, strong base (e.g., NaH, t-BuOK), or specialized catalyst (e.g., Nb₂O₅). rsc.orgresearchgate.net | Steric hindrance on both the ester and the amine can significantly lower the reaction rate. chimia.chnih.gov |
Derivatization via C-H Activation and Late-Stage Functionalization of this compound
Late-stage functionalization (LSF) through C-H activation is a powerful strategy for modifying complex molecules without the need for de novo synthesis. mpg.dempg.de For this compound, the aromatic C-H bonds are potential sites for derivatization, which could lead to novel compounds with altered electronic and steric properties.
The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role in determining the regioselectivity of C-H functionalization reactions. The ester group, being an electron-withdrawing group, typically directs functionalization to the meta-position. In contrast, the methyl group is an ortho, para-director, and the chloro group is also an ortho, para-director, albeit a deactivating one. The interplay of these directing effects can lead to a mixture of products, making selective functionalization challenging.
Palladium-catalyzed C-H activation is a prominent method for such transformations. nih.gov By employing appropriate ligands and directing groups, it is possible to achieve regioselective functionalization. For instance, a nitrile-based sulfonamide template has been used for meta-C-H olefination of benzoic acid derivatives. nih.gov Similar strategies could potentially be adapted for this compound. Furthermore, iridium-catalyzed C-H amidation of benzoic acids has been developed, which could offer another route for functionalization. nih.gov
| Functionalization Type | Potential Reagents and Catalyst | Potential Position of Functionalization |
| Arylation | Arylboronic acid, Pd catalyst | The position will depend on the directing group ability and the specific catalytic system used. |
| Olefination | Alkene, Pd catalyst, oxidant | Meta-position relative to the ester group is a possibility based on related systems. nih.gov |
| Amination | Sulfonyl azide, Ir catalyst | Ortho-position to the ester group has been observed in related benzoic acid systems. nih.gov |
| Halogenation | N-halosuccinimide, catalyst | The positions para to the methyl or chloro groups are potential sites. |
Strategies for Introducing Additional Stereogenic Centers or Chiral Auxiliaries
The introduction of chirality is a critical step in the synthesis of many biologically active molecules. For an achiral molecule like this compound, there are several strategies to introduce stereogenic centers.
One common approach is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral compound that is temporarily attached to the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the case of this compound, the ethyl group of the ester could be replaced via transesterification with a chiral alcohol, such as (R)- or (S)-pantolactone or a derivative of a chiral amino acid. blogspot.com This would result in a chiral ester. The chiral auxiliary can then direct subsequent reactions, for example, a C-H functionalization or a reaction on one of the substituents, in a diastereoselective manner. After the desired stereocenter is created, the chiral auxiliary can be cleaved and potentially recycled.
Another strategy involves asymmetric catalysis, where a chiral catalyst is used to transform the achiral substrate into a chiral product. For example, an asymmetric reduction of the aromatic ring could introduce multiple stereocenters. However, such reactions on a substituted benzene ring like that in this compound would be challenging and require a highly specialized catalytic system.
| Strategy | Description | Example |
| Chiral Auxiliary | The achiral substrate is covalently bonded to a chiral molecule (the auxiliary) to form a diastereomeric intermediate that can undergo stereoselective reactions. wikipedia.orgblogspot.com | Transesterification of this compound with a chiral alcohol like (R)- or (S)-8-phenylmenthol. wikipedia.org |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to convert the achiral substrate into a chiral product. | A hypothetical asymmetric hydrogenation of the aromatic ring using a chiral transition metal catalyst. |
Synthesis of Polymer Precursors and Monomers Utilizing this compound
This compound can be envisioned as a starting material for the synthesis of monomers and polymer precursors. To be useful as a monomer, the molecule typically needs to possess at least two reactive functional groups that can participate in polymerization reactions.
One potential strategy involves the functionalization of the methyl group. For instance, radical-initiated chlorination of the methyl group could yield a chloromethyl group. This benzylic chloride is a reactive handle for further transformations. For example, it could be converted to a hydroxymethyl or an aminomethyl group. If the ester group is also hydrolyzed to a carboxylic acid, the resulting molecule would have two different functional groups (e.g., a hydroxy acid or an amino acid) that could undergo condensation polymerization to form polyesters or polyamides, respectively.
Another approach could involve a cross-coupling reaction on the chloro-substituent of the aromatic ring. For example, a Suzuki or Stille coupling could be used to introduce a vinyl group or another functionalized aryl group. If a second reactive group is also present on the molecule, this could lead to the formation of a monomer suitable for addition or condensation polymerization.
The synthesis of wholly aromatic polyesters often involves the interfacial polycondensation of a diacid chloride with an aromatic diol. derpharmachemica.com By analogy, if this compound could be converted into a diol or a diacid, it could serve as a monomer in such polymerizations.
| Polymer Precursor Type | Proposed Synthetic Strategy | Potential Polymer Type |
| Hydroxy-acid Monomer | 1. Chlorination of the methyl group. 2. Hydrolysis of the resulting benzylic chloride to a hydroxymethyl group. 3. Hydrolysis of the ester to a carboxylic acid. | Polyester |
| Amino-acid Monomer | 1. Chlorination of the methyl group. 2. Conversion of the benzylic chloride to an aminomethyl group. 3. Hydrolysis of the ester to a carboxylic acid. | Polyamide |
| Vinyl-functionalized Monomer | 1. Suzuki or Stille coupling to replace the chloro group with a vinyl group. 2. The ester group could be used as another reactive site for polymerization. | Addition polymers or copolyesters |
The search included queries for electronic structure analysis, molecular orbital analysis, conformational studies, potential energy surfaces, quantum chemical prediction of spectroscopic parameters, computational prediction of reactivity and selectivity, and the analysis of solvent effects and intermolecular interactions for this compound.
While general information and experimental data (such as NMR and mass spectrometry) are available for the compound and its isomers from commercial suppliers bldpharm.comchiralen.com, published theoretical studies are not available. Research in this specific area has focused on structurally related but distinct molecules. For instance, a crystallographic study of ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate revealed that the ester substituent is forced out of conjugation with the aromatic ring due to steric hindrance elsevierpure.com. Similarly, spectroscopic and crystallographic analyses have been published for Ethyl 2,6-dimethoxybenzoate, a related compound mdpi.com. However, these findings are not directly applicable to this compound and fall outside the strict scope of the requested article.
Due to the lack of specific theoretical and quantum chemical research on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline without resorting to speculation or including information on other compounds, which would violate the explicit instructions.
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Analytical Methodologies for Chemical Characterization and Purity Assessment of Ethyl 2 Chloro 6 Methylbenzoate
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are fundamental to the separation and purity assessment of Ethyl 2-chloro-6-methylbenzoate, offering high-resolution separation from impurities and starting materials.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information, facilitating the identification of byproducts and degradants. The purity of similar compounds, such as ethyl 2-chloro-6-methylisonicotinate, is routinely assessed by GC, often requiring a purity level of ≥98.0%. vwr.com While specific GC methods for this compound are proprietary, typical analyses would involve a capillary column with a non-polar stationary phase and temperature programming to ensure efficient separation.
High-Performance Liquid Chromatography (HPLC) is another indispensable tool, particularly for non-volatile impurities or when derivatization for GC is not desirable. Reverse-phase HPLC, using a C18 column, is a common approach for separating benzoate (B1203000) derivatives. nih.govajast.netmyfoodresearch.com The mobile phase composition, typically a mixture of an aqueous buffer (like sodium acetate) and an organic solvent (such as acetonitrile), is optimized to achieve the desired separation. ajast.netmyfoodresearch.com Detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. nih.govajast.net For instance, a method for sodium benzoate analysis utilized a C18 column with a mobile phase of acetonitrile (B52724) and sodium acetate (B1210297) buffer at pH 4.3, with detection at 235 nm. ajast.net
A summary of typical chromatographic conditions for related benzoate compounds is presented below:
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., DB-5, HP-1) | C18 or RP-Amide column nih.govsigmaaldrich.com |
| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol (B129727)/Water with buffer ajast.nethelixchrom.com |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV-Vis Detector, Diode Array Detector (DAD) nih.gov |
| Typical Application | Purity assessment, residual solvent analysis | Quantitative analysis, impurity profiling |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric techniques are valuable for the quantitative analysis of this compound in chemical mixtures, relying on the principle of light absorption by the molecule.
Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in the molecule. The IR spectrum of a related compound, ethyl 2,6-dimethoxybenzoate, shows a characteristic C=O (ester) stretching band around 1729 cm⁻¹, which confirms the presence of the ester functional group. mdpi.com The disappearance of the broad O-H stretch from the starting carboxylic acid and the appearance of C-H stretching bands for the ethyl group further confirm the esterification. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed structural information. For a similar compound, ethyl 2,6-dimethoxybenzoate, the ¹H-NMR spectrum displays characteristic signals for the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group at approximately 4.40 ppm and 1.38 ppm, respectively. mdpi.com The aromatic protons appear in the range of 7.29–6.57 ppm. mdpi.com In the ¹³C-NMR spectrum, the carbonyl carbon (C=O) signal is typically observed around 166.7 ppm. mdpi.com These spectral data are crucial for confirming the identity and structural integrity of the synthesized compound.
A table summarizing the expected spectroscopic data for this compound based on analogous compounds is provided below:
| Spectroscopic Technique | Key Functional Group/Proton | Expected Chemical Shift/Frequency |
| ¹H NMR | Ethyl (-OCH₂CH₃) | ~4.4 ppm (quartet), ~1.4 ppm (triplet) |
| Aromatic (Ar-H) | ~7.0-7.5 ppm | |
| Methyl (Ar-CH₃) | ~2.3-2.5 ppm | |
| ¹³C NMR | Carbonyl (C=O) | ~165-170 ppm |
| Aromatic (Ar-C) | ~125-140 ppm | |
| Ethyl (-OC H₂C H₃) | ~60 ppm, ~14 ppm | |
| Methyl (Ar-C H₃) | ~20 ppm | |
| FTIR | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ |
| C-Cl Stretch | ~600-800 cm⁻¹ | |
| C-O Stretch | ~1100-1300 cm⁻¹ |
Development of Reference Materials and Certified Analytical Standards
The availability of high-purity reference materials and certified analytical standards is paramount for the accuracy and reliability of any quantitative analysis. mdpi.comresearchgate.netiaea.org These standards are used for instrument calibration, method validation, and quality control. iaea.orgresearchgate.net
The development of a certified reference material (CRM) is a meticulous process that involves:
Synthesis and Purification: The compound is synthesized and purified to the highest possible degree using techniques like recrystallization and chromatography.
Purity Assessment: The purity of the candidate material is rigorously assessed using multiple independent analytical techniques, such as GC-FID and HPLC. researchgate.net The freezing-point depression method can also be used to determine purity. researchgate.net
Homogeneity and Stability Studies: The homogeneity of the prepared batch and its long-term stability under specified storage conditions are thoroughly evaluated according to guidelines such as ISO Guide 35. mdpi.com
Certification: The certified value and its associated uncertainty are established based on the results of the characterization. researchgate.net
While a specific CRM for this compound may not be commercially available from all suppliers, custom synthesis of high-purity standards is a common practice in the chemical industry.
On-Line Monitoring Techniques for Reactions Involving this compound
The synthesis of this compound, likely through the esterification of 2-chloro-6-methylbenzoic acid with ethanol (B145695), can be monitored in real-time using Process Analytical Technology (PAT). numberanalytics.comnumberanalytics.com PAT tools provide continuous insight into reaction kinetics, conversion, and impurity formation, enabling better process control and optimization. mt.comamericanpharmaceuticalreview.com
In-situ FTIR and Raman Spectroscopy are powerful PAT tools for monitoring chemical reactions. americanpharmaceuticalreview.com An FTIR probe immersed in the reaction vessel can track the disappearance of the carboxylic acid reactant and the appearance of the ester product by monitoring their characteristic infrared absorption bands in real-time. americanpharmaceuticalreview.com This data allows for the determination of reaction endpoints and the identification of any transient intermediates or byproducts.
On-line Chromatography , such as on-line HPLC or GC, can be integrated into the process to provide real-time quantitative data on the composition of the reaction mixture. americanpharmaceuticalreview.com This allows for precise control over reaction parameters to maximize yield and minimize impurity formation. The use of a chromatographic reactor, which combines reaction and separation in a single unit, represents an advanced approach to process intensification for esterification reactions. google.com
The implementation of these on-line monitoring techniques facilitates a "Quality by Design" (QbD) approach to the manufacturing of this compound, ensuring consistent product quality and process efficiency. mt.com
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC.
- Optimize solvent polarity (e.g., dichloromethane or acetonitrile) to enhance yield .
- Safety protocols for handling corrosive reagents (e.g., gloves, fume hoods) are critical .
Basic: How can spectroscopic and crystallographic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and ethyl ester protons (δ 1.3–4.3 ppm).
- ¹³C NMR : Confirm carbonyl (δ ~167 ppm) and aromatic carbons.
- X-ray Crystallography :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
